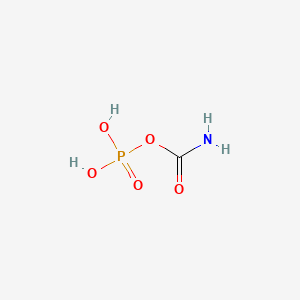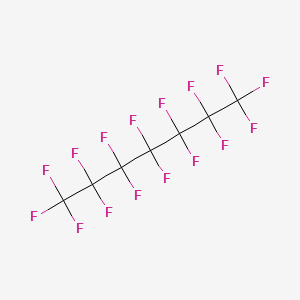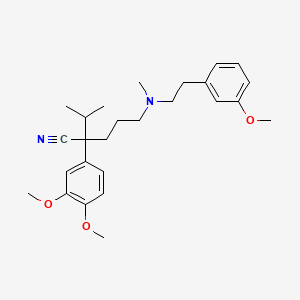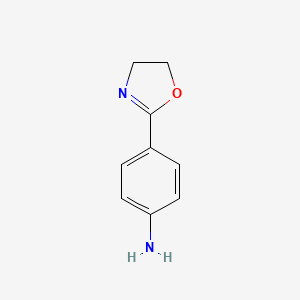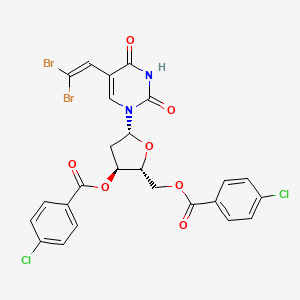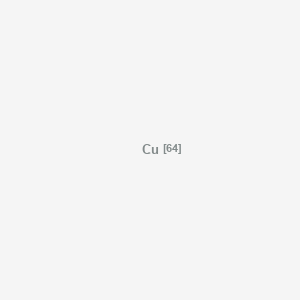
Copper, isotope of mass 64
Vue d'ensemble
Description
Copper-64 is a radioisotope of copper with a half-life of approximately 12.7 hours. It emits both positrons and beta particles, making it useful for both diagnostic and therapeutic applications. Copper-64 is particularly valuable in positron emission tomography (PET) imaging and molecular radiotherapy due to its unique decay properties .
Méthodes De Préparation
Copper-64 can be produced using several methods, primarily involving nuclear reactions. The most common methods include:
Reactor Production: Copper-64 can be produced by irradiating copper-63 with thermal neutrons, resulting in the reaction ({64}Cu).
Cyclotron Production: High specific activity Copper-64 can be produced by irradiating nickel-64 with protons, resulting in the reaction ({64}Cu).
Alternative Methods: Other methods include the irradiation of zinc-64 with high-energy neutrons, resulting in the reaction ({64}Zn(n,p){64}Cu).
Analyse Des Réactions Chimiques
Copper-64 undergoes various chemical reactions, including:
Oxidation: Copper-64 can be oxidized to form copper(II) ions. For example, in the presence of sulfuric acid, copper-64 reacts to form copper(II) sulfate and hydrogen gas[ Cu + 2H_2SO_4 \rightarrow CuSO_4 + SO_2 + 2H_2O ]
Reduction: Copper-64 can be reduced by stronger reducing agents such as zinc, forming copper metal and zinc ions[ Cu^{2+} + Zn \rightarrow Cu + Zn^{2+} ]
Substitution: Copper-64 can undergo substitution reactions with halogens to form copper halides. For example, with chlorine gas, it forms copper(II) chloride[ Cu + Cl_2 \rightarrow CuCl_2 ]
Applications De Recherche Scientifique
Copper-64 has a wide range of scientific research applications:
Medical Imaging: Copper-64 is extensively used in PET imaging to diagnose various conditions, including cancer and neuroendocrine tumors.
Radiotherapy: Due to its beta emissions, Copper-64 is used in targeted radiotherapy to treat cancer.
Biological Research: Copper-64 is used to study copper metabolism and its role in various biological processes.
Industrial Applications: Copper-64 is used in industrial radiography and tracer studies to investigate the behavior of materials and processes.
Mécanisme D'action
Copper-64 exerts its effects primarily through its radioactive decay. In PET imaging, the positrons emitted by Copper-64 interact with electrons in the body, producing gamma rays that are detected by the PET scanner. This allows for high-resolution imaging of biological processes .
In radiotherapy, the beta particles emitted by Copper-64 cause damage to the DNA of cancer cells, leading to cell death. The specific targeting of Copper-64 to cancer cells is achieved by attaching it to molecules that bind to receptors overexpressed on the surface of these cells .
Comparaison Avec Des Composés Similaires
Copper-64 is often compared with other radioisotopes used in medical imaging and therapy, such as:
Fluorine-18: Fluorine-18 is another positron-emitting isotope used in PET imaging.
Gallium-68: Gallium-68 is used in PET imaging for similar applications as Copper-64.
Copper-67: Copper-67 is a beta and gamma-emitting isotope used in radiotherapy.
Copper-64’s unique combination of positron and beta emissions, along with its suitable half-life, makes it a versatile and valuable isotope in both diagnostic and therapeutic applications.
Propriétés
Numéro CAS |
13981-25-4 |
|---|---|
Formule moléculaire |
Cu |
Poids moléculaire |
63.929764 g/mol |
Nom IUPAC |
copper-64 |
InChI |
InChI=1S/Cu/i1+0 |
Clé InChI |
RYGMFSIKBFXOCR-IGMARMGPSA-N |
SMILES isomérique |
[64Cu] |
SMILES |
[Cu] |
SMILES canonique |
[Cu] |
Synonymes |
64Cu radioisotope Copper-64 Cu-64 radioisotope |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

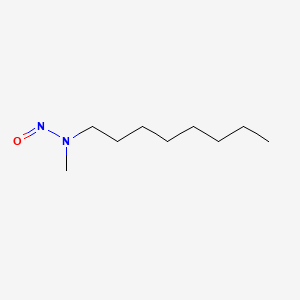
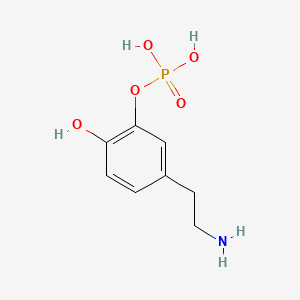
![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)
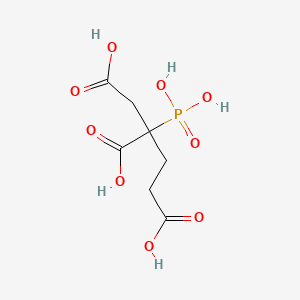
![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/no-structure.png)

